molecular formula C7H8N4O2 B2628785 5-(N'-hydroxycarbamimidoyl)pyridine-2-carboxamide CAS No. 1344826-56-7

5-(N'-hydroxycarbamimidoyl)pyridine-2-carboxamide

Katalognummer B2628785
CAS-Nummer: 1344826-56-7
Molekulargewicht: 180.167
InChI-Schlüssel: ZVEZCDUUNFNVPG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(N’-hydroxycarbamimidoyl)pyridine-2-carboxamide is an organic compound with the chemical formula C7H8N4O2. It is a derivative of pyridine, which is a basic heterocyclic organic compound .

Wissenschaftliche Forschungsanwendungen

Application as Urease Inhibitors

Specific Scientific Field

Pharmaceutical Chemistry

Summary of the Application

The compound is used in the development of a new line of therapy with anti-urease activity. This is due to the rapid development of resistance by ureolytic bacteria, which are involved in various life-threatening conditions such as gastric and duodenal cancer .

Methods of Application or Experimental Procedures

A series of pyridine carboxamide and carbothioamide derivatives were synthesized via condensation reaction and investigated against urease for their inhibitory action .

Results or Outcomes

Among the series, 5-chloropyridine-2 yl-methylene hydrazine carbothioamide (Rx-6) and pyridine 2-yl-methylene hydrazine carboxamide (Rx-7) both possessed significant activity with IC50 values of 1.07 ± 0.043 µM and 2.18 ± 0.058 µM respectively .

Application as Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors

Specific Scientific Field

Bioorganic & Medicinal Chemistry

Summary of the Application

The compound is used in the discovery of a selective and potent IDO1 inhibitor. IDO1 and tryptophan dioxygenase (TDO) are rate-limiting enzymes in the kynurenine pathway (KP) of L-tryptophan (L-Trp) metabolism and are becoming key drug targets in the combination therapy of checkpoint inhibitors in immunoncology .

Methods of Application or Experimental Procedures

A structure-activity relationship (SAR) study of N-hydroxybenzofuran-5-carboximidamide as a novel scaffold was investigated in a systematic manner .

Results or Outcomes

Among the synthesized compounds, the N-3-bromophenyl derivative 19 showed the most potent inhibition, with an IC50 value of 0.44 μM for the enzyme and 1.1 μM in HeLa cells .

Application as Anti-Mycobacterial Agents

Specific Scientific Field

Antimicrobial Chemotherapy

Summary of the Application

The compound is used in the discovery of a new drug lead for Mycobacterium tuberculosis. New drugs with novel mechanisms of action are urgently needed to tackle the issue of drug-resistant tuberculosis .

Methods of Application or Experimental Procedures

A phenotypic screening was performed using the Pathogen Box library obtained from the Medicines for Malaria Venture against Mycobacterium tuberculosis in vitro. A pyridine carboxamide derivative, MMV687254, was identified as a promising hit .

Results or Outcomes

This molecule is specifically active against M. tuberculosis and Mycobacterium bovis Bacillus Calmette-Guérin (M. bovis BCG) but inactive against other pathogens. It inhibits M. tuberculosis growth in liquid cultures in a bacteriostatic manner and in macrophages in a bactericidal manner .

Zukünftige Richtungen

While specific future directions for 5-(N’-hydroxycarbamimidoyl)pyridine-2-carboxamide are not mentioned in the literature, there is a general interest in the development of pyridine-based drug candidates . The presence of a salivary biomarker for uranium consumption suggests potential toxicity related to obesity in children . This could open up new avenues for research into the effects of 5-(N’-hydroxycarbamimidoyl)pyridine-2-carboxamide and similar compounds.

Eigenschaften

IUPAC Name

5-[(Z)-N'-hydroxycarbamimidoyl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4O2/c8-6(11-13)4-1-2-5(7(9)12)10-3-4/h1-3,13H,(H2,8,11)(H2,9,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVEZCDUUNFNVPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(=NO)N)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=NC=C1/C(=N/O)/N)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(N'-hydroxycarbamimidoyl)pyridine-2-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.